5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular components.
Biochemical Pathways
Given the broad biological activities of benzofuran compounds, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its anti-tumor activity), oxidative stress responses (relevant to its anti-oxidative activity), and immune responses (relevant to its anti-viral and antibacterial activities).
Pharmacokinetics
It is known that benzofuran derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific structures.
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the cellular level, including inhibiting cell growth, inducing oxidative stress, and modulating immune responses . These effects are likely to be the result of the compound’s interactions with its various cellular targets.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound may interact with sigma receptors, which are involved in modulating neurotransmitter release and cell survival . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of histamine H3 receptors, impacting neurotransmission and inflammatory responses . Furthermore, this compound may alter the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit farnesyl transferase, an enzyme involved in protein prenylation . This inhibition can disrupt cellular signaling pathways and affect gene expression. Additionally, this compound may interact with carbonic anhydrase, influencing pH regulation and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These changes can impact the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects is essential for determining the compound’s safety and therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments can impact its activity and function. For instance, benzofuran derivatives have been shown to accumulate in the mitochondria, influencing mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives can localize to the endoplasmic reticulum, affecting protein folding and secretion . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Chemistry: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as antimicrobial, anticancer, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents in the treatment of various diseases .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their diverse biological activities make them valuable in the development of new products and technologies .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZPILQQANJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627086 | |
Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93885-41-7 | |
Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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